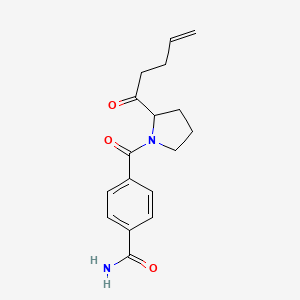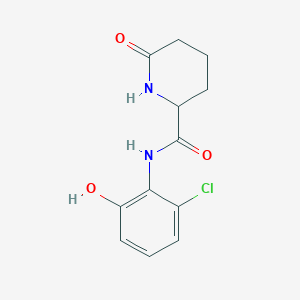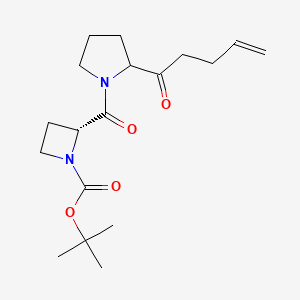
4-(2-Pent-4-enoylpyrrolidine-1-carbonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Pent-4-enoylpyrrolidine-1-carbonyl)benzamide is a synthetic organic compound that features a benzamide core linked to a pyrrolidine ring through a pent-4-enoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pent-4-enoylpyrrolidine-1-carbonyl)benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which employs a palladium catalyst to form carbon-carbon bonds between an organohalide and an organoboron compound . The reaction conditions are generally mild, with the use of a base such as potassium carbonate in a solvent mixture of dioxane and water at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Pent-4-enoylpyrrolidine-1-carbonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Pent-4-enoylpyrrolidine-1-carbonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2-Pent-4-enoylpyrrolidine-1-carbonyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamidine: Known for its use as an enzyme inhibitor.
Flufenacet: A commercial herbicide with a similar amide structure.
Flubendiamide: An insecticide with a related chemical structure.
Uniqueness
4-(2-Pent-4-enoylpyrrolidine-1-carbonyl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzamide core with a pyrrolidine ring and a pent-4-enoyl group makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
4-(2-pent-4-enoylpyrrolidine-1-carbonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-3-6-15(20)14-5-4-11-19(14)17(22)13-9-7-12(8-10-13)16(18)21/h2,7-10,14H,1,3-6,11H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPJESSVHWSBNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)C1CCCN1C(=O)C2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-[2-[2-(2-hydroxyethoxy)ethyl-(3-methylbut-2-enoyl)amino]ethyl]carbamate](/img/structure/B6977305.png)
![tert-butyl (2R)-2-[[(1R)-1-(1H-imidazol-2-yl)ethyl]carbamoyl]azetidine-1-carboxylate](/img/structure/B6977310.png)
![tert-butyl N-[2-[2-cyclopropylpropanoyl-[2-(2-hydroxyethoxy)ethyl]amino]ethyl]carbamate](/img/structure/B6977319.png)
![propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propanoate](/img/structure/B6977320.png)
![propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(3-oxocyclobutanecarbonyl)amino]propanoate](/img/structure/B6977327.png)
![tert-butyl (2R)-2-[2-(difluoromethyl)azetidine-1-carbonyl]azetidine-1-carboxylate](/img/structure/B6977344.png)
![[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]-(4-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B6977346.png)
![1-[(3aR,8aS)-2-(2-chloro-5-hydroxybenzoyl)-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-6-yl]ethanone](/img/structure/B6977352.png)


![2-cyano-N-[(2S)-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide](/img/structure/B6977374.png)

![tert-butyl (2R)-2-[[(2S)-2-hydroxypent-4-ynyl]carbamoyl]azetidine-1-carboxylate](/img/structure/B6977388.png)
![N-[[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]methyl]-2,6-dimethylbenzamide](/img/structure/B6977395.png)
